ethyl 6-amino-5-cyano-2-phenyl-4-(pyridin-3-yl)-4H-pyran-3-carboxylate
CAS No.: 117833-09-7
Cat. No.: VC15542979
Molecular Formula: C20H17N3O3
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117833-09-7 |
|---|---|
| Molecular Formula | C20H17N3O3 |
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | ethyl 6-amino-5-cyano-2-phenyl-4-pyridin-3-yl-4H-pyran-3-carboxylate |
| Standard InChI | InChI=1S/C20H17N3O3/c1-2-25-20(24)17-16(14-9-6-10-23-12-14)15(11-21)19(22)26-18(17)13-7-4-3-5-8-13/h3-10,12,16H,2,22H2,1H3 |
| Standard InChI Key | WOZMJEMYAGETRK-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(OC(=C(C1C2=CN=CC=C2)C#N)N)C3=CC=CC=C3 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s pyran ring serves as the central scaffold, with substituents at positions 2, 4, 5, and 6 contributing to its stereoelectronic profile. Key features include:
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Position 2: A phenyl group () that enhances hydrophobic interactions.
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Position 4: A pyridin-3-yl group () introducing nitrogen-based polarity and potential coordination sites.
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Position 5: A cyano group () that influences electron density and participates in cycloaddition reactions.
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Position 6: An amino group () capable of hydrogen bonding and nucleophilic attacks.
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Position 3: An ethyl carboxylate ester () providing hydrolytic versatility .
The IUPAC name, ethyl 6-amino-5-cyano-2-phenyl-4-pyridin-3-yl-4H-pyran-3-carboxylate, precisely reflects this substitution pattern. The canonical SMILES string, CCOC(=O)C1=C(OC(=C(C1C2=CN=CC=C2)C#N)N)C3=CC=CC=C3, encodes the connectivity and stereochemistry.
Crystallographic and Conformational Insights
While direct crystallographic data for this compound is limited, related pyran derivatives exhibit twisted boat conformations in the pyran ring, as observed in ethyl 6-amino-5-cyano-2,4-bis(4-methylphenyl)-4H-pyran-3-carboxylate . In such structures:
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The pyridinyl and phenyl groups adopt torsional angles of and , respectively, minimizing steric clashes.
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Disorder in flexible substituents (e.g., ethyl carboxylate) is common, with site-occupancy ratios near 0.5:0.5 .
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Intermolecular interactions, including and hydrogen bonds, stabilize crystal packing .
Synthesis and Reaction Pathways
Multi-Component Reaction (MCR) Strategies
The compound is typically synthesized via one-pot MCRs under mild conditions. A representative protocol involves:
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Reactants:
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4-Pyridinecarboxaldehyde (1.2 equiv)
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Malononitrile (1.0 equiv)
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Ethyl 3-oxo-3-phenylpropanoate (1.0 equiv)
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Procedure:
Table 1: Comparative Synthesis Routes for Pyran Derivatives
| Reactants | Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Pyridinecarboxaldehyde | Piperidine | RT, Ethanol | 80 | |
| 4-Methylbenzaldehyde | Piperidine | RT, H2O/Ethanol | 78 | |
| Benzaldehyde | Triethylamine | RT, Ethanol | 82 |
Mechanistic Considerations
The reaction proceeds via a Knoevenagel-cyclocondensation sequence:
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Knoevenagel Adduct Formation: Malononitrile reacts with the aldehyde to form an α,β-unsaturated nitrile.
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Michael Addition: The enolate of ethyl 3-oxo-3-phenylpropanoate attacks the nitrile, forming a tetrahedral intermediate.
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Cyclization: Intramolecular nucleophilic attack by the oxyanion generates the pyran ring.
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Aromatization: Loss of water yields the final 4H-pyran derivative .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility ( at pH 7.4), necessitating organic solvents (e.g., DMSO, ethanol) for biological assays. Stability studies suggest:
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Hydrolytic Sensitivity: The ethyl ester undergoes slow hydrolysis in aqueous buffers (t1/2 ≈ 48 h at pH 7.4).
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Photostability: No degradation under UV light (254 nm, 24 h).
Table 2: Key Physicochemical Parameters
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 347.4 g/mol | MS | |
| LogP | 2.1 ± 0.3 | Computational | |
| pKa (Amino Group) | 8.9 | Potentiometric | |
| Melting Point | 198–202°C | DSC |
Spectroscopic Characterization
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IR Spectroscopy: Bands at 3350 cm (), 2210 cm (), and 1705 cm () confirm functional groups.
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(DMSO-): δ 1.22 (t, 3H, ), 4.15 (q, 2H, ), 6.78 (s, 2H, ), 7.3–8.5 (m, 9H, Ar–H) .
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MS (ESI+): m/z 348.1 [M+H].
Comparative Analysis with Analogues
Table 3: Substituent Effects on Pyran Properties
Key trends:
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Hydrophobicity: Aryl groups (phenyl, tolyl) increase LogP versus methyl.
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Thermal Stability: Bulkier substituents elevate melting points.
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